BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to R406: A SYK
Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: R-4066

Cat. No.: B15550620

Clarification of R-4066 vs. R406: It is imperative to clarify a common point of confusion
between two distinct chemical entities: R-4066 and R406. Initial searches for "R-4066" identify
an opioid analgesic, a derivative of norpipanone. However, the request for a technical guide on
a SYK (Spleen Tyrosine Kinase) inhibitor and its associated signaling pathways pertains to
R406, the active metabolite of the approved drug Fostamatinib. This guide will focus
exclusively on R406 to align with the core scientific requirements of the query.

Introduction to R406

R406, also known as Tamatinib, is a potent and orally available inhibitor of Spleen Tyrosine
Kinase (SYK).[1][2] It is the active metabolite of the prodrug Fostamatinib, which is converted
to R406 in the intestine by alkaline phosphatase.[3][4] R406 functions as an ATP-competitive
inhibitor, binding to the ATP-binding pocket of the SYK kinase domain.[2][5] This inhibition
prevents the downstream signaling cascades initiated by SYK, which are crucial in the
activation of various immune cells. Consequently, R406 has been investigated for its
therapeutic potential in a range of autoimmune and inflammatory diseases, as well as certain
B-cell malignancies.[1][6]

Chemical Structure and Properties

The chemical and physical properties of R406 are summarized in the tables below, providing a
comprehensive overview for researchers and drug development professionals.

Table 1: Chemical Identifiers for R406

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15550620?utm_src=pdf-interest
https://www.benchchem.com/product/b15550620?utm_src=pdf-body
https://www.benchchem.com/product/b15550620?utm_src=pdf-body
https://www.benchchem.com/product/b15550620?utm_src=pdf-body
https://www.invivogen.com/r406
https://pubmed.ncbi.nlm.nih.gov/16946104/
https://ashpublications.org/blood/article/133/19/2027/273805/Fostamatinib-for-the-treatment-of-chronic-immune
https://www.drugs.com/monograph/fostamatinib.html
https://pubmed.ncbi.nlm.nih.gov/16946104/
https://go.drugbank.com/articles/A32899
https://www.invivogen.com/r406
https://go.drugbank.com/drugs/DB12010
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
6-((5-fluoro-2-((3,4,5-
trimethoxyphenyl)amino)pyrimidin-4-

IUPAC Name ypheny) Py
yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1]
[6]oxazin-3(4H)-one[7]

CAS Number 841290-80-0 (free base)[7]

Molecular Formula

C22H23FN605[7]

SMILES

0=C1NC2=NC(NC3=NC(NC4=CC(OC)=C(OC)
C(OC)=C4)=NC=C3F)=CC=C20C1(C)C[7]

InChl Key

NHHQJBCNYHBUSI-UHFFFAOYSA-N[7]

Table 2: Physicochemical Properties of R406

Property Value
Molecular Weight 470.45 g/mol [8]
- Soluble in DMSO (>10 mM), sparingly soluble in
Solubility
water.[9]
pKa Data not readily available in cited literature.

Table 3: Pharmacokinetic Properties of R406 (from human studies)
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Parameter Value

Fostamatinib (prodrug) is rapidly converted to
Bi lability (Oral) R406. The absolute bioavailability of R406 after
ioavailabili ra
Y oral administration of fostamatinib is

approximately 55%.[10]

Tmax (Time to Peak Plasma Concentration) 1-2 hours[11]
Terminal Half-life (t1/2) 12-21 hours[11]
] Primarily metabolized by CYP3A4 and UGT1A9.
Metabolism
[12]
Excretion Predominantly excreted in feces.[12]

Mechanism of Action and Signaling Pathways

R406 exerts its effects by inhibiting SYK, a non-receptor tyrosine kinase that plays a pivotal
role in the signaling pathways of various immune receptors, including B-cell receptors (BCRS)
and Fc receptors (FcRs).[2][6] Upon receptor engagement, SYK is recruited and activated,
initiating a cascade of downstream signaling events that lead to cellular activation, proliferation,
and the release of inflammatory mediators.

By competitively blocking the ATP-binding site of SYK, R406 effectively halts these processes.
[5] The inhibition of SYK by R406 has been shown to attenuate the activation of downstream
signaling molecules such as phospholipase Cy (PLCy), linker for activation of T cells (LAT), and
B-cell linker protein (BLNK), as well as the activation of MAPK and NF-kB signaling pathways.
[21[13][14]

Below are Graphviz diagrams illustrating the SYK signaling pathway and the mechanism of its
inhibition by R406.
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Caption: Simplified SYK signaling pathway initiated by Fc or B-cell receptor activation.

Mechanism of R406 Inhibition
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Caption: Workflow illustrating R406's competitive inhibition of ATP binding to SYK.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of key experimental protocols used in the characterization of R406.
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SYK Kinase Activity Assay (In Vitro)

» Objective: To determine the half-maximal inhibitory concentration (IC50) of R406 against
SYK kinase.

o Methodology:

o Recombinant human SYK enzyme is incubated with a specific peptide substrate (e.g., a
biotinylated peptide derived from a known SYK substrate) and ATP in a kinase reaction
buffer.

o R406 is added at varying concentrations to the reaction mixture.

o The reaction is allowed to proceed for a defined period at a controlled temperature (e.qg.,
30°C).

o The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can
be achieved using various methods, such as ELISA with a phospho-specific antibody or by
measuring the incorporation of radiolabeled phosphate from [y-32P]ATP.

o The IC50 value is calculated by plotting the percentage of inhibition against the logarithm
of the R406 concentration and fitting the data to a sigmoidal dose-response curve.[8][15]

Cell-Based Degranulation Assay (e.g., in Mast Cells)

» Objective: To assess the functional effect of R406 on Fc receptor-mediated cellular
responses.

o Methodology:

o A mast cell line (e.g., human cultured mast cells or rat basophilic leukemia cells) is
sensitized with IgE.

o The sensitized cells are pre-incubated with various concentrations of R406 or a vehicle
control (e.g., DMSO).

o Degranulation is triggered by cross-linking the IgE receptors with an anti-IgE antibody.
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o The release of granular contents, such as [3-hexosaminidase or histamine, into the
supernatant is quantified using a colorimetric assay or ELISA, respectively.

o The EC50 (half-maximal effective concentration) for the inhibition of degranulation is
determined from the dose-response curve.[2][9]

Western Blot Analysis of SYK Pathway Phosphorylation

o Objective: To investigate the effect of R406 on the phosphorylation status of SYK and its
downstream targets.

o Methodology:

o Immune cells (e.g., B-cells or macrophages) are pre-treated with R406 or a vehicle
control.

o The cells are stimulated to activate the SYK pathway (e.g., with anti-lgM for B-cells or
immune complexes for macrophages).

o Cell lysates are prepared, and proteins are separated by SDS-PAGE.
o The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

o The membrane is probed with primary antibodies specific for the phosphorylated forms of
SYK, PLCy, ERK, etc., as well as with antibodies for the total protein levels as loading
controls.

o The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated
secondary antibodies and a chemiluminescent substrate.

o The resulting bands are visualized and quantified using an imaging system.[13][14]

Clinical Development and Applications

Fostamatinib, the prodrug of R406, is approved for the treatment of chronic immune
thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous
treatment.[3][16] In ITP, autoantibodies lead to the destruction of platelets by phagocytic cells
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via Fc receptor-mediated signaling, a process in which SYK is a key player. By inhibiting SYK,
R406 reduces this antibody-mediated platelet destruction.[4][6]

Clinical trials have demonstrated the efficacy of fostamatinib in increasing platelet counts in
patients with ITP.[16] The most common adverse events observed in clinical trials include
diarrhea, hypertension, and nausea.[16] The hypertensive effect is thought to be an off-target
effect, potentially related to the inhibition of other kinases such as KDR.[17]

The therapeutic potential of R406 and fostamatinib has also been explored in other conditions,
including rheumatoid arthritis and certain types of lymphoma, where SYK-mediated signaling is
implicated in the pathophysiology.[1][6]

Conclusion

R406 is a well-characterized, potent inhibitor of SYK with a clear mechanism of action. As the
active metabolite of the clinically approved drug fostamatinib, it represents a significant
therapeutic agent for the treatment of chronic ITP. The extensive preclinical and clinical
research on R406 has provided a deep understanding of its chemical properties, biological
functions, and clinical utility. This technical guide serves as a comprehensive resource for
researchers and clinicians interested in the science and application of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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